

Phenyl Formate (CAS No. 1864-94-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl formate*

Cat. No.: *B155538*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl formate ($C_7H_6O_2$), CAS number 1864-94-4, is a versatile organic compound that serves as a key reagent and intermediate in a variety of chemical transformations.^{[1][2]} As the ester of phenol and formic acid, it is a colorless liquid with a characteristically pungent, sweet, and fruity odor.^{[1][2][3]} This technical guide provides an in-depth overview of **phenyl formate**, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its primary applications in modern organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Chemical and Physical Properties

A comprehensive summary of the physical and chemical properties of **phenyl formate** is presented in the tables below. This data is essential for its safe handling, storage, and application in experimental setups.

Table 1: General and Physical Properties of **Phenyl Formate**

Property	Value	Reference
CAS Number	1864-94-4	[4] [5]
Molecular Formula	C ₇ H ₆ O ₂	[4] [5]
Molecular Weight	122.12 g/mol	[4] [5]
Appearance	Colorless to pale yellow liquid	[2] [3]
Odor	Pungent, sweet, fruity	[1] [2] [3]
Boiling Point	165.2 °C at 760 mmHg; 62 °C at 1 mmHg	[5] [6]
Melting Point	33-37 °C (in Ethanol)	[6]
Density	1.120 g/mL at 20 °C	[5]
Refractive Index (n _{20/D})	1.511	[5]
Flash Point	71 °C (159.8 °F) - closed cup	[5]
Solubility	Almost insoluble in water; soluble in alcohol, ether, benzene, and oils.	[7]

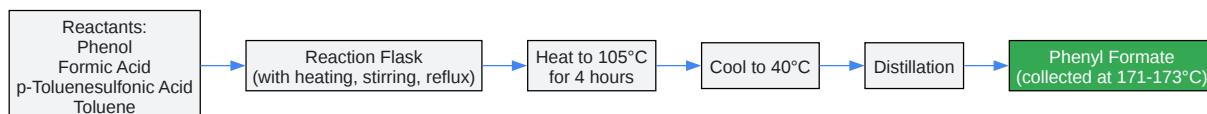
Table 2: Spectral Data of **Phenyl Formate**

Spectral Data Type	Key Features	Reference
¹ H NMR	Data available in spectral databases.	[8]
¹³ C NMR	Data available in spectral databases.	[8][9]
Infrared (IR) Spectroscopy	Characteristic absorption bands for C=O stretch, C-O stretches, and C-H bending and stretching of the formate and phenyl groups. Data available in the NIST Chemistry WebBook.	[10][11]
Mass Spectrometry (MS)	Molecular Weight: 122.12. Data available in the NIST Chemistry WebBook.	[4][10]

Experimental Protocols

Detailed methodologies for the synthesis of **phenyl formate** and its application in key chemical reactions are provided below. These protocols are intended to be a guide for laboratory practice.

Synthesis of Phenyl Formate via Esterification


Phenyl formate can be synthesized through the direct esterification of phenol with formic acid, typically catalyzed by an acid.[10]

Experimental Protocol:

- Reactants:
 - Phenol (0.2 mol, 18.8 g)
 - Formic acid (0.24 mol, 11.04 g)

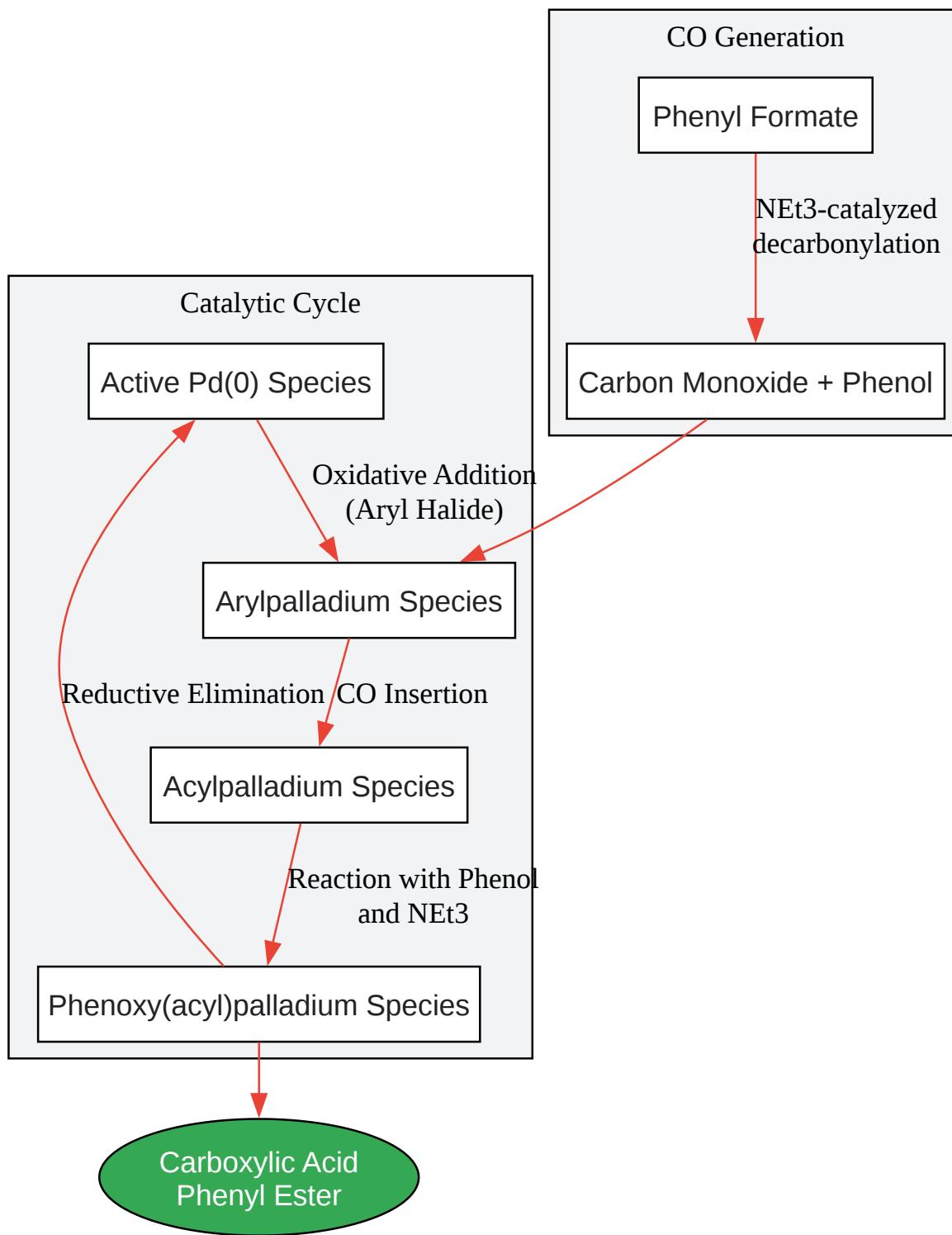
- p-Toluenesulfonic acid (catalyst, 0.02 mol, 3.8 g)
- Toluene (solvent, 200 mL)
- Procedure: a. To a reaction flask equipped with a heating jacket, magnetic stirrer, and condensation refluxer, add phenol, formic acid, p-toluenesulfonic acid, and toluene.[1] b. Under continuous magnetic stirring, heat the reaction mixture to 105 °C using the heating jacket.[1] c. Maintain the reaction at this temperature for 4 hours to facilitate the esterification.[1] d. After 4 hours, stop the heating and allow the reaction mixture to cool to 40 °C.[1] e. Purify the product by distillation. Collect the fraction at 171-173 °C to obtain colorless **phenyl formate**.[1]

This method has been reported to yield **phenyl formate** with a purity of 99.2% (GC purity) and a yield of 98.4%. [1]

[Click to download full resolution via product page](#)

Synthesis workflow for **phenyl formate**.

Palladium-Catalyzed Carbonylation of Aryl Halides


Phenyl formate is widely utilized as a convenient and safer alternative to carbon monoxide (CO) gas in palladium-catalyzed carbonylation reactions.[12] This reaction is valuable for the synthesis of carboxylic acid phenyl esters.[12]

Experimental Protocol:

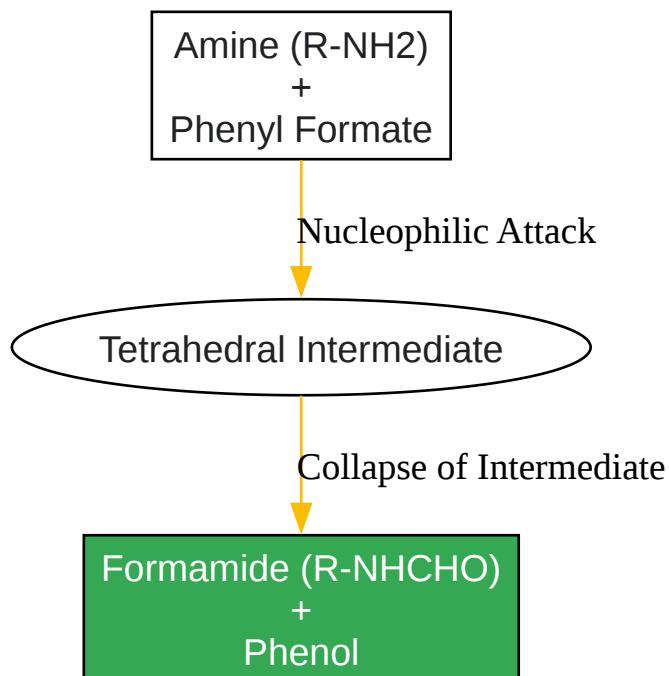
- Reactants and Catalyst System:
 - Aryl halide (1.0 equiv)
 - **Phenyl formate** (1.5–2.0 equiv)

- Triethylamine (NEt₃) (base)
- Palladium catalyst (e.g., Pd(OAc)₂, 5 mol %)
- Ligand (e.g., P(t-Bu)₃·HBF₄, 20 mol %)
- Solvent (e.g., CH₃CN)
- Procedure: a. In a reaction vessel, combine the aryl halide, palladium catalyst, and ligand. b. Add the solvent, followed by **phenyl formate** and triethylamine. c. Heat the reaction mixture to 80 °C.[13] d. The reaction time is typically 15–20 hours.[13] e. Upon completion, the reaction mixture is worked up to isolate the one-carbon-elongated carboxylic acid phenyl ester.

This methodology is noted for its high efficiency and excellent functional group tolerance.[12]

[Click to download full resolution via product page](#)

Palladium-catalyzed carbonylation using **phenyl formate**.


Formylation of Amines

Phenyl formate is also an effective reagent for the formylation of amines to produce the corresponding formamides.[14] This reaction is a type of nucleophilic acyl substitution.[10]

Experimental Protocol:

- Reactants:
 - Amine (primary or secondary)
 - **Phenyl formate**
- Procedure: a. The reaction can often be carried out under neat conditions or in a suitable solvent. b. The amine is treated with **phenyl formate**. c. The reaction progress can be monitored by standard analytical techniques (e.g., TLC, GC-MS). d. Upon completion, the formamide product is isolated and purified.

The mechanism generally involves the nucleophilic attack of the amine on the carbonyl carbon of **phenyl formate**, leading to a tetrahedral intermediate, which then collapses to form the formamide and phenol as a byproduct.[10]

[Click to download full resolution via product page](#)

Mechanism of amine formylation with **phenyl formate**.

Applications in Organic Synthesis

Phenyl formate's utility in organic synthesis is primarily centered on its role as a formylating agent and a carbon monoxide surrogate.

- Palladium-Catalyzed Carbonylations: As detailed in the experimental section, **phenyl formate** provides a safer and more convenient source of carbon monoxide for a variety of palladium-catalyzed carbonylation reactions.^[12] This has been applied to the synthesis of arencarboxylic acid esters from haloarenes and the reductive cyclization of organic nitro compounds to yield N-heterocycles.^[10]
- Formylation of Amines: It is a valuable reagent for the formylation of primary and secondary amines to produce formamides, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.^[14]
- Other Applications: **Phenyl formate** also finds use in the synthesis of various pharmaceuticals and agrochemicals.^[1] It has also been used as a flavoring agent in the food industry.^{[2][3]}

Safety Information

Phenyl formate is classified as harmful if swallowed and causes skin and serious eye irritation.^[5] It may also cause respiratory irritation.^[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.^[5] It is a combustible liquid and should be stored in a well-ventilated place away from ignition sources.^[5] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Phenyl formate is a versatile and important reagent in organic synthesis. Its primary applications as a carbon monoxide surrogate in palladium-catalyzed reactions and as a formylating agent for amines make it a valuable tool for chemists in academia and industry. The information and protocols provided in this guide are intended to facilitate its effective and safe use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PHENYL FORMATE synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 1864-94-4: Phenyl formate | CymitQuimica [cymitquimica.com]
- 3. Palladium-catalyzed carbonylative synthesis of isocoumarins and phthalides by using phenyl formate as a carbon monoxide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Formic acid phenyl ester [webbook.nist.gov]
- 5. Phenyl formate = 98.0 GC 1864-94-4 [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. 1864-94-4 | CAS DataBase [m.chemicalbook.com]
- 8. PHENYL FORMATE(1864-94-4) 1H NMR [m.chemicalbook.com]
- 9. Phenyl formate | C7H6O2 | CID 74626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenyl formate | 1864-94-4 | Benchchem [benchchem.com]
- 11. Formic acid phenyl ester [webbook.nist.gov]
- 12. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Phenyl Formate (CAS No. 1864-94-4): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155538#phenyl-formate-cas-number-1864-94-4-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com